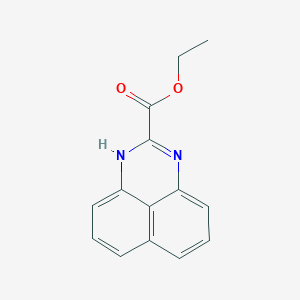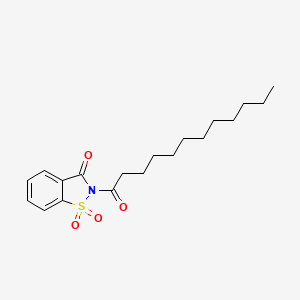![molecular formula C19H20N2O5 B14333768 N,N'-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide CAS No. 106752-65-2](/img/structure/B14333768.png)
N,N'-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide is a chemical compound known for its unique structure and properties It contains a carbonyl group flanked by two 6-methoxy-3,1-phenylene groups, each linked to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide typically involves the reaction of 6-methoxy-3,1-phenylenediamine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
6-methoxy-3,1-phenylenediamine+acetic anhydride→N,N’-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
N,N’-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or probes for biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which N,N’-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide exerts its effects involves interactions with specific molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy groups may enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-(4,6-Dibromo-1,3-phenylene)diacetamide: This compound has bromine atoms instead of methoxy groups, leading to different reactivity and applications.
N,N’-(1,3-Phenylene)diacetamide:
Uniqueness
N,N’-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
106752-65-2 |
|---|---|
Fórmula molecular |
C19H20N2O5 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
N-[5-(3-acetamido-4-methoxybenzoyl)-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C19H20N2O5/c1-11(22)20-15-9-13(5-7-17(15)25-3)19(24)14-6-8-18(26-4)16(10-14)21-12(2)23/h5-10H,1-4H3,(H,20,22)(H,21,23) |
Clave InChI |
KKPOIMPUGMUNAR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)OC)NC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


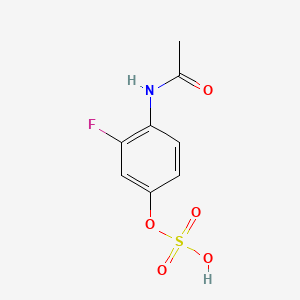
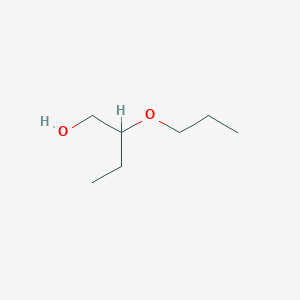
![6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine](/img/structure/B14333700.png)
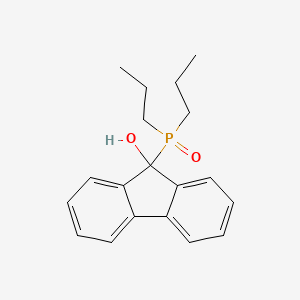
![1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine](/img/structure/B14333724.png)
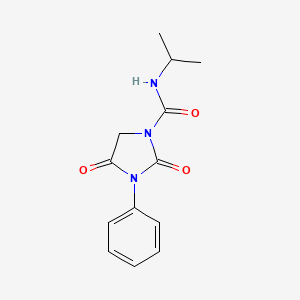
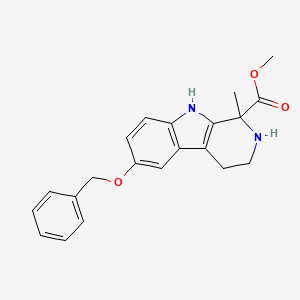
![Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate](/img/structure/B14333740.png)
![2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine](/img/structure/B14333742.png)

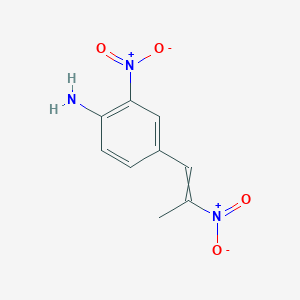
![3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione](/img/structure/B14333755.png)
